molecular formula C7H15NO4Si B8586196 Acetic acid, nitro-, 2-(trimethylsilyl)ethyl ester CAS No. 134628-06-1

Acetic acid, nitro-, 2-(trimethylsilyl)ethyl ester

Cat. No. B8586196
M. Wt: 205.28 g/mol
InChI Key: UOVFXDXWOSYEDL-UHFFFAOYSA-N
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Patent
US05144034

Procedure details

To a stirred solution of nitroacetic acid ethyl ester (5.0 g, 37.6 mmol) and 2-(trimethylsily)ethanol (7.27 g, 61 mmol) in dry benzene (100 mL) is added titanium tetraisopropoxide (1.05 q, 3.69 mmol) and the mixture is heated at reflux for 1 hour. The solution is cooled to 40° C. and water (2 mL) is added and stirring is continued for 10 minutes at room temperature. The solvents are evaporated and the residue is taken up in dichloromethane and dried over anhydrous magnesium sulfate. The mixture is filtered through a small pad of Celite and the solvent is evaporated. The residue is purified by distillation to give nitroacetic acid, 2-(trimethylsily)ethyl ester (6.10 g, 79%) as a colorless liquid. B.pt. 90°-95° C./0.3 mmHg.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.69 mmol
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][N+:6]([O-:8])=[O:7])[CH3:2].[CH3:10][Si:11](C)([CH3:15])[CH2:12]CO.O>C1C=CC=CC=1.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]>[N+:6]([CH2:5][C:4]([O:3][CH2:1][CH2:2][Si:11]([CH3:15])([CH3:12])[CH3:10])=[O:9])([O-:8])=[O:7] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(C[N+](=O)[O-])=O
Name
Quantity
7.27 g
Type
reactant
Smiles
C[Si](CCO)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
3.69 mmol
Type
catalyst
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through a small pad of Celite
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is purified by distillation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])CC(=O)OCC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.